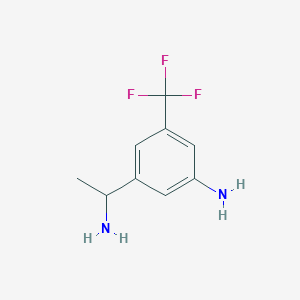

3-(1-Aminoethyl)-5-(trifluoromethyl)aniline

Description

Significance of Chiral Fluorinated Anilines in Advanced Chemical Synthesis

Chiral fluorinated anilines are crucial building blocks, particularly in the realm of medicinal chemistry. nih.gov The incorporation of fluorine into pharmaceutical candidates is a widely used strategy to enhance a molecule's metabolic stability, binding affinity, and bioavailability. ucj.org.uamdpi.com Specifically, the fluorine atom or fluorinated groups can lower the basicity of a nearby amine functionality, which can in turn improve a drug molecule's ability to cross cell membranes and resist metabolic degradation. nih.gov The chirality of these molecules is also of paramount importance, as different enantiomers of a drug can exhibit vastly different biological activities and safety profiles. ucj.org.ua Consequently, the development of synthetic methods that provide access to enantiomerically pure chiral fluorinated compounds is a major focus of contemporary chemical research. ucj.org.ua

Strategic Role of Trifluoromethylated Aromatic Amines in Molecular Design

The trifluoromethyl (-CF₃) group is a privileged substituent in molecular design due to its unique electronic properties and steric profile. nih.gov When attached to an aromatic ring, the strongly electron-withdrawing nature of the -CF₃ group can significantly influence the reactivity and properties of the entire molecule. sigmaaldrich.com In the context of drug design, introducing a trifluoromethyl group can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its lipophilicity can improve a compound's membrane permeability. Trifluoromethylated amines have also found use as non-basic surrogates for amide bonds in medicinal chemistry. nih.gov The strategic placement of a -CF₃ group on an aromatic amine can therefore fine-tune the molecule's pharmacological profile, making it a valuable tool for chemists.

Evolution of Synthetic Methodologies for Enantiopure Amines and Trifluoromethylated Compounds

The synthesis of enantiopure amines, particularly those bearing a trifluoromethyl group, has seen remarkable progress over the past few decades. Early methods often relied on the resolution of racemic mixtures, which is inherently inefficient. The field has since shifted towards asymmetric synthesis, which aims to create a single desired enantiomer from the outset.

Several powerful strategies have emerged:

Asymmetric Hydrogenation : This method, often employing transition metal catalysts with chiral ligands, is one of the most direct and efficient approaches to produce α-chiral amines from prochiral imines. nih.govacs.org It is recognized as a "green" strategy due to its high atom economy. acs.org

Catalytic Enantioselective Isomerization : A more recent innovation involves the isomerization of trifluoromethyl imines using chiral organic catalysts. nih.govacs.orgbrandeis.edu This approach provides highly enantioselective access to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines. nih.gov

Chiral Auxiliaries : The use of removable chiral auxiliaries, such as N-tert-butanesulfinimines, allows for the highly diastereoselective addition of nucleophiles to imines, which, after removal of the auxiliary, yields enantiomerically enriched amines. nih.govrsc.orgacs.org

Asymmetric Reductive Amination : The direct conversion of ketones to chiral primary amines using an ammonia (B1221849) source and a chiral catalyst is a highly desirable transformation. researchgate.netthieme-connect.com While significant progress has been made, challenges such as the instability of intermediates and achieving high enantiocontrol for all substrate types remain. thieme-connect.com

Nucleophilic Addition to Imines : The addition of various carbon-based nucleophiles to trifluoromethyl imines is a widely explored strategy for the stereoselective synthesis of α-trifluoromethyl amines. nih.gov

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Direct reduction of prochiral imines, enamines, or enamides using a chiral catalyst. | High atom economy, directness, environmentally friendly. | nih.govacs.org |

| Catalytic Enantioselective Isomerization | Isomerization of trifluoromethyl imines to enamines via a 1,3-proton shift catalyzed by a chiral organic molecule. | Provides access to a broad range of trifluoromethylated amines with high enantioselectivity. | nih.govacs.org |

| Chiral Auxiliaries (e.g., N-tert-butanesulfinyl imines) | A chiral group is temporarily attached to the nitrogen to direct the stereochemical outcome of a subsequent reaction. | High stereoselectivity, broad substrate scope, reliable. | nih.govacs.org |

| Asymmetric Reductive Amination | Direct conversion of a ketone to a chiral amine using a chiral catalyst and an amine source. | Direct access to primary amines from readily available ketones. | researchgate.netthieme-connect.com |

Current Research Challenges and Prospective Directions for 3-(1-Aminoethyl)-5-(trifluoromethyl)aniline

The synthesis of this compound presents specific challenges inherent to its structure. A primary difficulty lies in the simultaneous control of stereochemistry at the α-carbon of the ethylamine (B1201723) group while accommodating the electronic effects of the meta-substituted trifluoromethyl and aniline (B41778) moieties. Synthetic routes must be designed to be compatible with these functional groups. For instance, in an asymmetric reductive amination approach starting from 3-amino-5-(trifluoromethyl)acetophenone, challenges could include achieving high enantioselectivity and preventing side reactions involving the aniline nitrogen. researchgate.netthieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

3-(1-aminoethyl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6/h2-5H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYLLSKIPZGXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)N)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1 Aminoethyl 5 Trifluoromethyl Aniline and Its Analogues

Enantioselective Synthesis Pathways

Achieving high enantiomeric purity is critical for the application of chiral amines. Enantioselective synthesis of 3-(1-Aminoethyl)-5-(trifluoromethyl)aniline primarily involves the asymmetric conversion of the prochiral ketone, 3-amino-5-(trifluoromethyl)acetophenone.

Catalytic Asymmetric Reductive Amination Strategies

Direct asymmetric reductive amination (DARA) is one of the most efficient methods for converting ketones into chiral primary amines. wikipedia.orgdigitellinc.com This one-pot reaction combines a ketone, an amine source (such as ammonia (B1221849) or an ammonium salt), and a reducing agent in the presence of a chiral catalyst. wikipedia.org

For the synthesis of α-trifluoromethyl arylmethylamines, ruthenium-based catalysts have shown significant promise. morressier.comsioc-journal.cn A typical strategy involves the reaction of an aryl-trifluoromethyl ketone with an ammonium salt, like ammonium chloride or ammonium formate, under a hydrogen atmosphere. morressier.comsioc-journal.cn The key to enantioselectivity is the use of a chiral ligand, often a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), coordinated to the metal center. digitellinc.com These catalytic systems can achieve high conversions and good to excellent enantioselectivities for a range of substrates. morressier.com Biocatalytic approaches using enzymes like reductive aminases also represent a powerful strategy for the asymmetric synthesis of chiral primary amines from ketones. nih.gov

| Catalyst/Ligand | Amine Source | Reductant | Substrate Class | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| [RuCl(p-cymene){(S)-da-binap}]Cl | NH4Cl / NH4HCO3 | H2 | Acetophenone Analogues | 85% |

| Ru-BINAP Complex | Ammonium Salts | H2 | β-Ketoesters/Amides | High |

| Cp*Ir complexes with 2-picolinamide | Ammonium Formate | (Transfer Hydrogenation) | Ketones | Not Specified |

| Reductive Aminase (Biocatalyst) | Ammonia | NAD(P)H | Aromatic Ketones | 40-96% |

Chiral Auxiliary and Ligand-Mediated Approaches

An alternative to direct catalytic asymmetric synthesis is the use of chiral auxiliaries. nih.gov This method involves the temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov For the synthesis of chiral amines, a common approach is to first condense the ketone precursor (3-amino-5-(trifluoromethyl)acetophenone) with a chiral amine to form a chiral imine or enamine.

This intermediate is then reduced in a diastereoselective manner, where the existing stereocenter of the auxiliary directs the approach of the reducing agent. researchgate.net Subsequent cleavage of the auxiliary group yields the desired enantiomerically enriched primary amine. researchgate.net Commonly used auxiliaries for this purpose include chiral α-methylbenzylamine and N-sulfinyl imines derived from chiral sulfinamides. researchgate.netresearchgate.net The diastereoselective reduction of the resulting chiral N-sulfinyl imine intermediate can afford the target amine with high stereocontrol. nih.gov

| Chiral Auxiliary | Intermediate Formed | Key Transformation | Removal Method |

|---|---|---|---|

| (R)- or (S)-α-Methylbenzylamine | Chiral Imine | Diastereoselective Hydrogenation | Hydrogenolysis |

| (R)- or (S)-tert-Butanesulfinamide | Chiral N-Sulfinyl Imine | Diastereoselective Reduction (e.g., with DIBAL-H) | Acidic Hydrolysis |

| (R)-Phenylglycinol Methyl Ether | Chiral Imine | Diastereoselective Allylation | Oxidative/Hydrolytic Cleavage |

Diastereoselective Routes to Precursors

Diastereoselective strategies focus on creating a molecule with two or more chiral centers, where the configuration of one center influences the formation of the other. rsc.org In the context of synthesizing this compound, this could involve using a precursor that already contains a stereocenter.

One such pathway involves the diastereoselective reduction of a chiral imine or enamine intermediate. researchgate.net For example, an α-chiral allylic amine can undergo stereospecific isomerization to a chiral imine, which is then reduced diastereoselectively to create a second, non-contiguous stereocenter. nih.govacs.org Another approach involves the highly diastereoselective addition of a nucleophile, such as an allyl group via an indium-mediated reaction, to a chiral imine derived from trifluoropyruvate and a chiral auxiliary like (R)-phenylglycinol methyl ether. rsc.org Although these examples produce different final structures, the principles can be adapted to precursors for the target molecule, establishing the required stereochemistry in a controlled manner.

Multistep Organic Synthesis Utilizing Aromatic Trifluoromethylation and Amine Functionalization

The construction of this compound can also be approached through a linear sequence that installs the key functional groups—the trifluoromethyl group and the aminoethyl moiety—onto an aromatic core.

Introduction of the Trifluoromethyl Group

The synthesis often begins with an aniline (B41778) or acetophenone derivative that is subsequently trifluoromethylated, or by using a starting material that already contains the trifluoromethyl group, such as 3-aminobenzotrifluoride. google.com If starting with a precursor like 3'-aminoacetophenone, electrophilic trifluoromethylating reagents could be employed, although regioselectivity can be a challenge.

A more common and controlled approach is to start with a molecule where the trifluoromethyl group is already in place. For instance, 3'-(Trifluoromethyl)acetophenone is a key intermediate. guidechem.com This compound can be synthesized from 3-aminobenzotrifluoride. google.comgoogle.com The process involves diazotization of the aniline to form a diazonium salt, which then undergoes a coupling reaction with a suitable partner like acetaldoxime, followed by hydrolysis to yield the ketone. google.comgoogle.comwipo.int Alternatively, trifluoromethylbenzene can be acylated to produce m-trifluoromethyl acetophenone. chemicalbook.com

Formation of the Aminoethyl Moiety

Once the precursor 3-amino-5-(trifluoromethyl)acetophenone is obtained (or its N-protected analogue), the final step is the conversion of the acetyl group into the 1-aminoethyl group. The most direct method for this transformation is reductive amination. wikipedia.org

This process involves the reaction of the ketone with an amine source, typically ammonia or ammonium salts, to form an intermediate imine in situ. organic-chemistry.org This imine is then immediately reduced to the primary amine. masterorganicchemistry.com Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.orgmasterorganicchemistry.com The choice of reagent and conditions is crucial to selectively reduce the imine without affecting the ketone starting material. masterorganicchemistry.com For instance, sodium cyanoborohydride is known for its ability to reduce imines preferentially over ketones under mildly acidic conditions. masterorganicchemistry.com This transformation completes the synthesis of the target molecule. cenmed.commoldb.com

Optimization of Reaction Conditions and Process Efficiency

The efficiency and selectivity of synthetic routes to chiral anilines are highly dependent on reaction conditions. Key factors include the choice of solvent and the catalytic system, which can profoundly influence reaction rates, yields, and stereochemical outcomes.

The selection of a solvent is critical in chemical synthesis, capable of dictating reaction pathways and selectivity. In the synthesis of anilines via hydrogenation of nitroarenes, solvent polarity has been shown to be a decisive factor. For instance, using a bifunctional Palladium/MIL-101 catalyst, the hydrogenation of nitrobenzene can be selectively directed to produce aniline with 99.9% selectivity in a polar solvent like dimethylformamide (DMF). acs.org Conversely, employing a nonpolar solvent such as n-hexane can shift the selectivity towards dicyclohexylamine with 99.1% selectivity. acs.org This solvent-driven control is attributed to the regulation of interactions between the reactants or intermediates and the catalyst. acs.org

Fluorinated solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have also proven effective in palladium-catalyzed asymmetric hydrogenation of N-sulfonyl imines, which are precursors to chiral amines. acs.org For proline-catalyzed reactions, which are common in asymmetric synthesis, cyclic carbonates such as ethylene carbonate and propylene carbonate have been identified as excellent green solvent alternatives to traditional solvents like DMSO and DMF. mdpi.com

Catalytic systems are at the heart of modern synthetic chemistry for chiral amines. Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, are widely used for the asymmetric hydrogenation of imines, enamines, and other precursors to achieve high enantioselectivity. acs.orgnih.gov For example, iridium complexes with chiral ligands have been successfully applied to the asymmetric hydrogenation of N-aryl imines. nih.gov Furthermore, biocatalysis, utilizing enzymes like amine dehydrogenases (AmDHs) and transaminases, offers a highly selective and sustainable alternative to chemocatalysis. rsc.orgacs.org These enzymatic routes can achieve quantitative conversion and greater than 99% enantiomeric excess for the synthesis of (R)-configured amines from prochiral ketones. rsc.org

| Reaction Type | Catalyst System | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Nitroarene Hydrogenation | Pd/MIL-101 | Dimethylformamide (polar) | 99.9% selectivity to aniline. | acs.org |

| Nitroarene Hydrogenation | Pd/MIL-101 | n-Hexane (nonpolar) | 99.1% selectivity to dicyclohexylamine. | acs.org |

| Asymmetric Hydrogenation | Palladium complexes | Trifluoroethanol (TFE) | Highly effective for N-sulfonyl imines. | acs.org |

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | Aqueous buffer | >99% enantiomeric excess for (R)-amines. | rsc.org |

| Proline-Catalyzed α-hydrazination | (S)-Proline | Propylene Carbonate | Good yield and excellent enantioselectivity at 0°C. | mdpi.com |

Achieving high stereochemical purity is paramount for the application of chiral molecules in pharmacology. openaccessgovernment.orghims-biocat.eu Several techniques are employed to enhance the enantiomeric purity of chiral anilines and their precursors.

Asymmetric synthesis, which creates a chiral center with a preference for one enantiomer, is the most direct approach. This is often accomplished through asymmetric hydrogenation using chiral transition-metal catalysts or through biocatalytic methods. acs.orgnih.gov For instance, the development of modular chiral ligands allows for the fine-tuning of metal complexes to achieve high efficiency and enantioselectivity in the synthesis of chiral amines. acs.org

Kinetic resolution is another powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Chiral phosphoric acid catalysis has been effectively used for the kinetic resolution of N-aryl β-amino alcohols via asymmetric amination of anilines, demonstrating broad substrate scope and high performance. rsc.org

Furthermore, stereospecific coupling reactions offer a route to enantioenriched anilines. A transition-metal-free, stereospecific coupling of unactivated secondary and tertiary alkylboronic esters with lithiated aryl hydrazines has been developed. This method generates aniline products in high yield and with complete enantiospecificity. nih.govcore.ac.uk Recrystallization can sometimes lead to a phenomenon known as preferential enrichment, where the solution phase becomes enhanced in one enantiomer while the crystalline phase forms as a racemate, providing another avenue for improving optical purity. acs.org

Sustainable Chemistry Principles in the Synthesis of Chiral Anilines

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for chiral amines. unife.itresearchgate.net The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

One of the core tenets is maximizing atom economy, which is exemplified by the 'hydrogen borrowing' or 'hydrogen auto-transfer' methodology. rsc.org This approach for the N-alkylation of amines with alcohols is highly atom-efficient, producing only water as a byproduct. rsc.org Biocatalytic processes also align well with green chemistry principles. The use of enzymes like amine dehydrogenases (AmDHs) in reductive amination utilizes an ammonium formate buffer as both the nitrogen source and the reducing equivalent, with inorganic carbonate as the sole byproduct, thus achieving high atom efficiency. rsc.org

The use of renewable feedstocks is another key aspect of sustainable synthesis. openaccessgovernment.orgnih.gov A major objective is the direct conversion of alcohols, which can be derived from renewable bio-based sources, into chiral amines. openaccessgovernment.org This contrasts with traditional methods that often rely on ketones and aldehydes derived from petrochemicals. openaccessgovernment.org HIMS-Biocat researchers have demonstrated the feasibility of converting diverse alcohols into single-enantiomer amines using a dual-enzyme system of alcohol dehydrogenase and amine dehydrogenase. openaccessgovernment.org

Minimizing the use of hazardous solvents is also a critical goal. nih.gov This has led to research into greener solvents, such as cyclic carbonates, or even solvent-free reaction conditions. mdpi.comnih.gov Mechanochemistry, where mechanical energy initiates reactions, often minimizes or eliminates the need for solvents, aligning with the principles of reducing waste and improving energy efficiency. nih.gov

| Green Chemistry Principle | Synthetic Strategy | Advantages | Reference |

|---|---|---|---|

| Atom Economy | Hydrogen Borrowing (N-alkylation with alcohols) | Water is the only byproduct; no external hydrogen source needed. | rsc.org |

| Atom Economy | Biocatalytic Reductive Amination (AmDH) | Ammonium formate serves as both N and hydride source; only carbonate byproduct. | rsc.org |

| Use of Renewable Feedstocks | Biocatalytic conversion of alcohols to amines | Utilizes bio-based alcohols instead of petrochemical-derived ketones/aldehydes. | openaccessgovernment.org |

| Safer Solvents & Auxiliaries | Use of cyclic carbonates (e.g., propylene carbonate) | Replaces toxic solvents like DMSO, DMF in proline-catalyzed reactions. | mdpi.com |

| Energy Efficiency | Mechanochemistry | Reduces or eliminates the need for solvents and can be performed at room temperature. | nih.gov |

Mechanistic Elucidation of Reactions Involving 3 1 Aminoethyl 5 Trifluoromethyl Aniline

Investigation of Nucleophilic Aromatic Substitution (S_NAr) Pathways

Nucleophilic aromatic substitution (S_NAr) is a plausible reaction pathway for appropriately substituted aromatic rings. The presence of the powerful electron-withdrawing trifluoromethyl group (-CF3) on the aniline (B41778) ring is critical for activating the ring towards nucleophilic attack, especially at the positions ortho and para to it. However, in 3-(1-Aminoethyl)-5-(trifluoromethyl)aniline, the leaving group is not typically present on the same ring.

For this compound to participate as the aromatic substrate in an S_NAr reaction, a suitable leaving group (e.g., a halogen) would need to be present on the ring. In such a scenario, the reaction would likely proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The stability of this intermediate would be enhanced by the -CF3 group. Alternatively, a concerted S_NAr mechanism, where bond formation and bond-breaking occur simultaneously, could be possible under specific conditions, though this is less common.

When this compound acts as a nucleophile, its amino group can attack an electron-deficient aromatic ring. The reaction's viability would depend on the electrophilicity of the substrate and the reaction conditions. The electronic effects of the substituents on the aniline ring would modulate the nucleophilicity of the amino group.

Currently, there is a lack of specific experimental studies that investigate these S_NAr pathways for this compound, and as such, no definitive pathway can be confirmed.

Reaction Kinetics and Transition State Analysis

Detailed kinetic studies are essential for elucidating reaction mechanisms. Such studies for reactions involving this compound would involve monitoring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, solvent polarity). This data would allow for the determination of the rate law, activation energy (Ea), and other thermodynamic parameters, providing insight into the transition state.

For instance, in a hypothetical S_NAr reaction where this aniline derivative is the nucleophile, the rate is expected to be dependent on the concentration of both the aniline and the electrophilic substrate. A Hammett plot, correlating reaction rates with substituent electronic effects, could quantify the influence of the -CF3 and aminoethyl groups on the reaction.

Computational chemistry could further be employed for transition state analysis, modeling the geometry and energy of the transition state. This would help to distinguish between a stepwise mechanism with a high-energy intermediate and a concerted pathway with a single transition state. At present, such kinetic data and transition state analyses for this compound are not available in the literature.

Identification and Characterization of Key Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. For a stepwise S_NAr reaction, the key intermediate would be the Meisenheimer complex. Spectroscopic techniques such as NMR and UV-Vis could potentially be used to detect and characterize this transient species, especially at low temperatures where its lifetime might be extended.

In other potential reactions, such as those involving the aminoethyl side chain, different intermediates could be formed. For example, in an oxidation reaction, an imine intermediate might be generated. The synthesis of this compound itself involves several intermediates, starting from precursors like 3-bromo-5-(trifluoromethyl)aniline. However, studies focusing on isolating and characterizing intermediates in reactions of this compound are currently absent from the scientific record.

Role of Catalysis in Stereoselective Transformations

The 1-aminoethyl group contains a chiral center, making this compound a chiral molecule. This opens up the possibility of its use in or production via stereoselective transformations. Catalysis, particularly with chiral catalysts, is a cornerstone of stereoselective synthesis.

For example, the synthesis of a specific enantiomer of this compound, such as (R)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline, can be achieved through methods like the catalytic enantioselective reduction of a corresponding trifluoromethyl-substituted imine. Chiral catalysts, such as those based on rhodium or iridium with chiral ligands, are often employed for such hydrogenations. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. The mechanism of such catalytic reactions typically involves the formation of a catalyst-substrate complex, followed by the stereoselective transfer of hydrogen.

While the principles of stereoselective catalysis can be applied to the synthesis of this compound, specific studies detailing the catalytic cycles, catalyst-substrate interactions, and the factors governing stereoselectivity in transformations involving this compound as a reactant are not documented.

Applications of 3 1 Aminoethyl 5 Trifluoromethyl Aniline in Contemporary Chemical Research

As a Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of 3-(1-Aminoethyl)-5-(trifluoromethyl)aniline makes it a valuable starting material for the synthesis of complex chiral molecules. The presence of both a primary amine and an aniline (B41778) functionality allows for a range of chemical transformations, while the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the final products, properties that are highly desirable in medicinal chemistry.

Construction of Novel Heterocyclic Scaffolds

While specific examples of novel heterocyclic scaffolds synthesized directly from this compound are not extensively documented in readily available literature, its structural motifs are analogous to those used in the synthesis of various nitrogen-containing heterocycles. For instance, chiral diamines are key precursors in the synthesis of chiral benzodiazepines and quinazolines, classes of compounds with significant biological activities. The general synthetic strategies for these heterocycles often involve the condensation of a diamine with a dicarbonyl compound or its equivalent.

Table 1: Potential Heterocyclic Scaffolds from Chiral Diamines

| Heterocycle Class | General Precursors | Potential Application of this compound |

|---|---|---|

| Benzodiazepines | o-Phenylenediamine and a β-dicarbonyl compound | As a chiral diamine synthon for the synthesis of chiral benzodiazepine (B76468) derivatives. |

It is important to note that while the potential for these syntheses exists, specific research detailing these transformations with this compound is not prominently reported.

Synthesis of Enantiopure Polyfunctionalized Structures

The dual amine functionalities of this compound allow for the differential protection and subsequent elaboration of each nitrogen atom, leading to the synthesis of enantiopure polyfunctionalized structures. For example, the more nucleophilic aliphatic amine can be selectively acylated or alkylated, leaving the less reactive aniline nitrogen available for other transformations such as Sandmeyer reactions or cross-coupling reactions. This stepwise functionalization is a powerful strategy for building molecular complexity from a simple chiral starting material. The synthesis of chiral trifluoromethylated amines is a significant area of research, and this compound serves as a direct precursor to more complex molecules within this class. nih.govnih.gov

Design and Synthesis of Ligands for Asymmetric Catalysis

Chiral amines are fundamental components of many successful ligands for asymmetric catalysis. nih.gov The ability of the nitrogen atoms to coordinate to metal centers, combined with the steric and electronic influence of the surrounding chiral environment, allows for the effective transfer of chirality from the ligand to the substrate in a catalytic reaction.

Development of Novel Chiral Amine-Based Ligands

This compound is a promising candidate for the development of novel chiral amine-based ligands. The two nitrogen atoms can act as a bidentate chelate for a metal catalyst. Furthermore, the aniline nitrogen can be readily modified to introduce other coordinating groups, such as phosphines, to create multidentate ligands. The trifluoromethyl group can influence the electronic properties of the aromatic ring and, consequently, the catalytic activity of the metal complex. While the design of such ligands is a rational approach, their synthesis and application using this specific diamine have not been widely reported.

Application in Enantioselective Organic Transformations

Ligands derived from chiral diamines have been successfully employed in a variety of enantioselective organic transformations, including asymmetric hydrogenation, alkylation, and various coupling reactions. semanticscholar.orgrsc.org For instance, chiral diamine-based ligands are crucial in the rhodium- or iridium-catalyzed asymmetric hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantioselectivity.

Table 2: Potential Applications of Ligands Derived from this compound in Asymmetric Catalysis

| Enantioselective Transformation | Catalyst System | Potential Role of the Ligand |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium or Iridium | To create a chiral environment around the metal center, directing the hydrogenation to one face of the substrate. |

| Asymmetric Alkylation | Zinc, Copper, or Palladium | To control the stereochemical outcome of the addition of an alkyl group to a prochiral substrate. |

The successful application of ligands derived from this compound in these transformations would depend on the specific reaction conditions and the nature of the substrate.

Precursor for Advanced Materials (e.g., Polymer Components, Optical Materials)

The incorporation of chiral units into polymers can lead to materials with unique properties, such as the ability to recognize other chiral molecules or to interact with polarized light. The trifluoromethyl group is also known to impart desirable properties to materials, including thermal stability and low surface energy.

The diamine functionality of this compound makes it a suitable monomer for the synthesis of chiral polyamides or polyimides through condensation polymerization with dicarboxylic acids or their derivatives. The resulting polymers would possess both chirality and the trifluoromethyl group, potentially leading to materials with interesting properties for applications in chiral separations or as specialized coatings.

In the field of optical materials, chiral molecules can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. While there is no specific literature on optical materials derived from this compound, the synthesis of chiral polymers for optical applications is an active area of research. mdpi.com The combination of chirality and the electron-withdrawing trifluoromethyl group in this molecule could, in principle, be exploited in the design of new NLO materials.

Incorporation into Functional Polymers and Supramolecular Assemblies

There is no available research documenting the incorporation of this compound into functional polymers. The polymerization of aniline and its derivatives is a well-established field, and substituents on the aniline ring are known to influence the properties of the resulting polyanilines, such as solubility, conductivity, and thermal stability. scielo.brrsc.org The presence of a trifluoromethyl group can, in some cases, enhance the solubility and thermal stability of polymers. scielo.br However, the specific effects of the 1-aminoethyl and trifluoromethyl substituents at the 3 and 5 positions of the aniline ring on polymerization and the final properties of a polymer derived from this monomer have not been reported. scielo.brrsc.orgresearchgate.netrsc.org

Similarly, the role of this compound in supramolecular assemblies has not been described in the scientific literature. The formation of such assemblies is often guided by non-covalent interactions like hydrogen bonding and π-π stacking. nih.govnih.gov While the amino group of the subject compound could participate in hydrogen bonding, no studies have been published detailing its self-assembly or its use as a building block in larger supramolecular structures.

Exploration in Optoelectronic Applications (e.g., OLEDs)

The potential of this compound in optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs), has not been investigated in any published research. Aniline derivatives are sometimes used in the charge-transporting or emissive layers of OLEDs. naturalspublishing.com The fluorescence properties of aniline derivatives are influenced by their substituents. nih.govnih.gov However, the specific photophysical properties, such as absorption and emission spectra, quantum yield, and lifetime of the excited state, for this compound have not been characterized.

Utilization in Non-Catalytic Methodological Development

As a Probe for Elucidating Reaction Pathways

There is no evidence in the scientific literature to suggest that this compound has been used as a probe to elucidate reaction pathways. Substituted anilines can be used in kinetic studies to understand reaction mechanisms, with the electronic and steric effects of the substituents providing insight into the transition state of the reaction. koreascience.krresearchgate.netrsc.orgorientjchem.org However, no such studies involving this compound have been published.

Structure Reactivity and Structure Property Relationship Studies of 3 1 Aminoethyl 5 Trifluoromethyl Aniline

Electronic Effects of the Trifluoromethyl Group on Aromatic Reactivity and Basicity

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that significantly modulates the electronic properties of the aniline (B41778) ring. Its effect is primarily transmitted through a strong negative inductive effect (-I), where the high electronegativity of the fluorine atoms pulls electron density away from the aromatic system. quora.comutexas.edu This electron withdrawal has two major consequences: it deactivates the aromatic ring towards electrophilic substitution and decreases the basicity of the aniline nitrogen.

Aromatic amines, such as aniline, are basic due to the lone pair of electrons on the nitrogen atom, which is available to accept a proton. wikipedia.orgwikipedia.org However, when an electron-withdrawing group like -CF₃ is attached to the ring, it reduces the electron density on the nitrogen atom, making the lone pair less available for protonation. wikipedia.orgjournaleras.com Consequently, anilines substituted with trifluoromethyl groups are significantly weaker bases than aniline itself.

This effect can be quantified by comparing the pKa values of the conjugate acids of related anilines. A lower pKa value indicates a weaker base. As shown in the table below, the presence of an electron-donating methyl group at the meta-position in 3-methylaniline slightly increases basicity compared to aniline. In contrast, the electron-withdrawing trifluoromethyl group at the meta-position in 3-(trifluoromethyl)aniline (B124266) causes a substantial decrease in basicity, as evidenced by its much lower pKa value. wikipedia.org

| Compound | pKa of Conjugate Acid | Effect of Substituent |

|---|---|---|

| Aniline | 4.60 wikipedia.org | Reference |

| 3-Methylaniline | 4.73 | Electron-Donating (Weak) |

| 3-(Trifluoromethyl)aniline | 3.49 | Electron-Withdrawing (Strong) |

Furthermore, the deactivation of the aromatic ring by the -CF₃ group slows the rate of electrophilic aromatic substitution reactions. The reduced electron density in the π-system makes the ring a less effective nucleophile, thus less reactive towards electrophiles.

Stereoelectronic Influence of the Chiral Aminoethyl Moiety on Reaction Pathways and Selectivity

Stereoelectronic effects are geometric constraints placed on the ground and transition states of molecules that arise from the spatial arrangement of orbitals. chemicalbook.com These effects are distinct from purely steric or electronic effects and involve the influence of orbital overlap on molecular stability, conformation, and reactivity. chemeurope.comscience.gov In 3-(1-Aminoethyl)-5-(trifluoromethyl)aniline, the chiral center at the benzylic carbon of the aminoethyl group introduces a critical stereoelectronic element.

The reactivity of the molecule can be influenced by the specific three-dimensional arrangement (conformation) of the aminoethyl side chain relative to the aniline ring. For a reaction to proceed efficiently, the orbitals of the reacting groups must be properly aligned to allow for effective overlap in the transition state. chemeurope.com The conformational preferences of the chiral aminoethyl moiety can either facilitate or hinder the attainment of the required geometry for a specific reaction pathway.

For instance, in reactions involving either the aromatic amine or the primary amine of the ethyl side chain, the chiral center can direct the approach of a reagent. The different spatial quadrants around the molecule are not equivalent, and the substituent groups on the chiral carbon (hydrogen, methyl group, and the trifluoromethyl-substituted phenyl ring) create a unique steric and electronic environment. A reactant approaching the molecule will experience different interactions depending on the trajectory of its approach. This can lead to diastereoselectivity in reactions where a new chiral center is formed. The stability of a particular transition state may be favored due to stabilizing hyperconjugation or other orbital interactions that are only possible when the reactant approaches from a specific face of the molecule. chemicalbook.com

Quantitative Structure-Reactivity Correlations (e.g., Hammett, Taft Analysis)

Quantitative structure-reactivity relationships (QSRRs), such as the Hammett and Taft equations, provide a framework for correlating the electronic and steric properties of substituents with the reactivity of a molecule. wikipedia.orgdalalinstitute.com These linear free-energy relationships are invaluable for predicting reaction rates and equilibrium constants.

The Hammett equation (log(k/k₀) = σρ) relates the rate (k) or equilibrium constant of a reaction for a substituted aromatic compound to the rate (k₀) of the parent compound through substituent constants (σ) and a reaction constant (ρ). The substituent constant, σ, quantifies the electronic effect of a substituent (inductive and resonance), while the reaction constant, ρ, measures the sensitivity of the reaction to these effects. wikipedia.org

For this compound, a Hammett-type analysis would consider the electronic contributions of the substituents on the aniline ring. The trifluoromethyl group, being at the meta position, exerts a strong electron-withdrawing inductive effect, reflected in its positive σₘ value. The aminoethyl group is generally considered electron-donating.

| Substituent (X) | Hammett Constant (σₘ) | Hammett Constant (σₚ) | General Electronic Effect |

|---|---|---|---|

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Electron-Donating |

| -NH₂ | -0.08 stenutz.eu | -0.65 stenutz.eu | Electron-Donating |

| -CF₃ | +0.43 | +0.54 | Electron-Withdrawing |

The Taft equation extends this concept to aliphatic systems and separates polar (σ) and steric (Es) effects. wikipedia.org An analysis of reactions at the primary amine of the 1-aminoethyl group would utilize Taft parameters. The σ value for the substituent attached to the amine would quantify its polar influence on the reaction center. A positive reaction constant (ρ*) would indicate that the reaction is accelerated by electron-withdrawing groups, which stabilize a developing negative charge in the transition state. scribd.com

Computational and Experimental Correlation of Structural Features with Chemical Behavior

The synergy between computational chemistry and experimental techniques provides a deep understanding of how the structural features of this compound dictate its chemical behavior.

Computational methods , particularly Density Functional Theory (DFT), are used to model the molecule's geometry, electronic structure, and energetic properties. These calculations can determine key parameters such as:

Optimized Geometry: Predicting the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.

Electron Distribution: Generating molecular electrostatic potential (MEP) maps, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, MEP maps would likely show high electron density around the two nitrogen atoms and low electron density around the trifluoromethyl group.

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. The electron-withdrawing -CF₃ group is expected to lower the energy of both FMOs.

Experimental techniques provide real-world data to validate and complement computational models.

Spectroscopy: Techniques like Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and UV-Visible spectroscopy confirm the molecule's structure and provide insight into its electronic environment. For example, the chemical shifts in NMR spectra are sensitive to the electron density around the nuclei.

X-ray Crystallography: This technique can determine the precise solid-state structure of the molecule or its derivatives, providing definitive experimental data on bond lengths and angles that can be compared with computationally optimized geometries.

Kinetic Studies: Measuring reaction rates for processes involving this compound under various conditions provides empirical data on its reactivity. These experimental rates can be correlated with calculated activation energies from computational models to elucidate reaction mechanisms.

By combining these approaches, a comprehensive model of the structure-reactivity relationship can be developed, allowing for a predictive understanding of the compound's chemical behavior.

Future Perspectives and Emerging Research Avenues for 3 1 Aminoethyl 5 Trifluoromethyl Aniline

Exploration of Novel Biocatalytic and Flow Chemistry Approaches in Synthesis

Traditional synthetic routes often require harsh conditions and can generate significant waste. Modern methodologies like biocatalysis and flow chemistry offer greener, more efficient, and highly selective alternatives.

Biocatalysis: The use of enzymes for chemical transformations is a rapidly growing field. For the synthesis of chiral amines like 3-(1-Aminoethyl)-5-(trifluoromethyl)aniline, biocatalysis offers exceptional stereoselectivity. digitellinc.com Engineered enzymes, such as imine reductases (IREDs) and transaminases, are being developed to produce enantiomerically pure amines. nih.gov Future research will likely focus on developing specific biocatalysts for the asymmetric synthesis of this compound, potentially through the reduction of a corresponding ketone precursor. This approach could offer high yields and exquisite enantioselectivity, as has been demonstrated for related trifluoromethylated structures. digitellinc.comnih.gov

| Approach | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|

| Biocatalysis | High enantioselectivity for the chiral amine center, mild reaction conditions, reduced environmental impact. digitellinc.comnih.gov | - Enzyme screening and engineering (e.g., IREDs) for specific substrate acceptance.

|

| Flow Chemistry | Precise control of reaction parameters (temperature, pressure, residence time), enhanced safety, easy scalability, potential for multi-step synthesis. beilstein-journals.orgresearchgate.net | - Reactor design and optimization.

|

Development of Advanced In Situ Spectroscopic and Mechanistic Characterization Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow for real-time monitoring of reactions, providing valuable kinetic and mechanistic data. rsc.org

For the synthesis of this compound, techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy could be employed to track the formation of key intermediates and byproducts. nih.govrasayanjournal.co.in This would enable the precise determination of reaction kinetics and help identify rate-limiting steps or catalyst deactivation pathways. rsc.orgutmb.edu Computational studies, such as Density Functional Theory (DFT), can complement experimental data by modeling transition states and reaction energy profiles, offering a deeper understanding of the reaction mechanism at a molecular level. rasayanjournal.co.inwur.nl Such combined experimental and computational approaches are essential for the rational design of more efficient catalysts and optimized reaction conditions. wur.nl

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Materials Design

Predictive Synthesis: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. mdpi.comarxiv.org For this compound, ML models could be used to predict optimal reaction conditions, suggest novel synthetic pathways, or identify the most effective catalysts, thereby reducing the need for extensive experimental screening. acs.orgflogen.org These models can learn complex relationships between reactants, reagents, and reaction outcomes that may not be immediately obvious to a human chemist. mdpi.comyoutube.com

| Application Area | Specific Goal | Methodology |

|---|---|---|

| Predictive Synthesis | Optimize reaction conditions and discover new synthetic routes for this compound. mdpi.comarxiv.org | Training neural networks or other ML models on reaction databases to predict yields, selectivity, and optimal parameters. mdpi.com |

| Materials Design | Design novel derivatives with enhanced properties for specific non-clinical applications. washu.edullnl.gov | Using generative AI models to explore chemical space and predict properties based on molecular structure. arxiv.org |

Expansion into Unexplored Areas of Non-Clinical Chemical Technologies

While many trifluoromethylated anilines are explored for pharmaceutical applications, their unique electronic and structural features make them attractive for various non-clinical chemical technologies. acs.orgcresset-group.com

Future research could explore the use of this compound as a building block for advanced materials. For example, it could be incorporated into polymers to create materials with specific properties, such as altered thermal stability, dielectric constant, or optical characteristics. Its aniline (B41778) functionality allows for polymerization into polyaniline-like structures, where the trifluoromethyl and chiral aminoethyl groups could impart unique processability and functional properties. mdpi.com Furthermore, its potential as a ligand for catalysis or as a component in organic light-emitting diodes (OLEDs) or other electronic materials remains a largely unexplored but promising area of investigation. The combination of chirality and the electronic effects of the CF₃ group could lead to novel applications in asymmetric catalysis or functional materials.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(1-aminoethyl)-5-(trifluoromethyl)aniline, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves reductive amination or catalytic hydrogenation of precursor nitro or imine intermediates. For example, nitro groups can be reduced using hydrogen gas with palladium catalysts, while reductive amination of ketones with ammonia derivatives may introduce the aminoethyl moiety. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) often improve yields due to enhanced solubility of intermediates .

- Catalyst screening : Palladium on carbon or Raney nickel for hydrogenation; sodium cyanoborohydride for reductive amination.

- Temperature control : Moderate heating (50–80°C) balances reaction rate and side-product formation.

Characterization via LC-MS and NMR ensures intermediate purity .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy .

- Disposal : Follow hazardous waste protocols for aromatic amines, including neutralization before disposal .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- HPLC-MS : Quantifies purity and detects impurities; electrospray ionization (ESI) is suitable for polar intermediates .

- NMR spectroscopy : H and C NMR confirm the aminoethyl and trifluoromethyl groups. F NMR verifies trifluoromethyl integrity .

- Elemental analysis : Validates empirical formula (e.g., CHFN) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or protein interactions of this compound derivatives?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). High docking scores (e.g., −12.6 for C-ABL) suggest strong affinity .

- QM/MM simulations : Study electronic effects of the trifluoromethyl group on binding energetics.

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

- 2D NMR techniques : HSQC and HMBC resolve overlapping signals by correlating H and C shifts.

- Comparative analysis : Reference spectral data for structural analogs (e.g., 3-methoxy-5-(trifluoromethyl)aniline, CAS 349-55-3) to assign ambiguous peaks .

- Isotopic labeling : Introduce N or F labels to track specific groups in complex spectra.

Q. What strategies mitigate side reactions during synthesis, particularly involving the trifluoromethyl group?

Methodological Answer:

- Protecting groups : Temporarily block the aminoethyl group with Boc or Fmoc to prevent unwanted nucleophilic attacks .

- Low-temperature reactions : Conduct steps at −20°C to suppress trifluoromethyl hydrolysis or rearrangement.

- Catalyst optimization : Use Pd/C with controlled hydrogen pressure to avoid over-reduction of the aromatic ring .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) in medicinal chemistry?

Methodological Answer:

- Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 4-position to modulate electronic effects .

- Bioisosteric replacement : Replace the trifluoromethyl group with chlorinated or sulfonyl groups to assess steric vs. electronic contributions .

- Chiral resolution : Separate enantiomers using chiral HPLC to evaluate stereochemical impacts on activity (e.g., 3-[(1R)-1-aminoethyl] derivatives) .

Safety and Risk Assessment

Q. What are the key hazards associated with this compound, and what emergency measures are recommended?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.